molecular formula C33H36N3O7P B610615 RXPA380 CAS No. 564479-79-4

RXPA380

Cat. No.: B610615
CAS No.: 564479-79-4
M. Wt: 617.6388
InChI Key: IMPJIKIXNAGRCR-SFOGZRFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RXPA380 (Cbz-PheΨ[PO₂CH]Pro-Trp-OH) is a potent and highly selective phosphinic inhibitor of the C-domain of somatic angiotensin-converting enzyme (sACE), a key enzyme in the renin-angiotensin system that regulates blood pressure . It demonstrates a remarkable selectivity factor of more than three orders of magnitude for the C-domain over the N-domain, making it a critical research tool for investigating the distinct physiological roles of the two ACE active sites . The C-domain of sACE is recognized as the primary site in vivo for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . The exceptional C-domain selectivity of RXPA380 is largely determined by the specific structural features of its P1' pseudo-proline and P2' tryptophan residues. These bulky moieties are poorly accommodated by the S2' subsite of the N-domain but fit effectively into the corresponding pocket of the C-domain . Crystallographic studies of testis ACE (which is identical to the C-domain of sACE) in complex with RXPA380 have elucidated these critical interactions, revealing that the inhibitor's high affinity is driven by its extension into the S2' and S2 subsites, where it interacts with residues unique to the C-domain, such as Phe 391 . This detailed structural understanding enables the use of RXPA380 in sophisticated pharmacological studies aimed at dissecting domain-specific functions of ACE. The primary research value of this compound lies in its application for probing the pathophysiological consequences of selective C-domain inhibition, which is crucial for blood pressure regulation, while minimizing the disruption of N-domain-mediated processes . This domain-specific inhibition strategy is a promising approach to advance the design of next-generation ACE-targeted therapeutics with potentially improved safety profiles by mitigating side effects like dry cough and angioedema that are associated with non-selective ACE inhibitors that block both domains .

Properties

CAS No.

564479-79-4

Molecular Formula

C33H36N3O7P

Molecular Weight

617.6388

IUPAC Name

N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan

InChI

InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1

InChI Key

IMPJIKIXNAGRCR-SFOGZRFBSA-N

SMILES

O=C(O)[C@H](CC1=CNC2=C1C=CC=C2)NC(C3C(P([C@@H](NC(OCC4=CC=CC=C4)=O)CC5=CC=CC=C5)(O)=O)CCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RXPA380;  RXPA-380;  RXPA 380;  Cbz-PhePsi[PO(2)CH]Pro-Trp-OH.

Origin of Product

United States

Advanced Synthetic Methodologies for Rxpa380 and Its Analogues

Strategic Design Principles for Phosphinic Peptide Inhibitors

Phosphinic peptides are a class of pseudopeptides characterized by the presence of a stable phosphinic acid moiety (-P(O)(OH)CH₂-) which acts as a transition state analogue for metalloproteases. mdpi.comresearchgate.netscilit.com This moiety mimics the tetrahedral geometry of the transition state that occurs during the enzymatic hydrolysis of a peptide bond. researchgate.net The design of phosphinic peptide inhibitors like RXPA380 often focuses on optimizing interactions with the enzyme's active site, particularly the coordination of the phosphinic oxyanion with the catalytic metal ion (e.g., Zn²⁺ in ACE) and the substrate-like interactions of the pseudopeptide backbone with the enzyme's pockets. researchgate.net

For RXPA380, which is a potent and selective inhibitor of the ACE C-domain, the design incorporated an unusual long side chain at the P1' position. researchgate.net Early research on bradykinin-potentiating peptides, some of which showed selectivity for the ACE C-domain and contained multiple proline residues, influenced the design of phosphinic peptides with a proline residue in the P1' position, ultimately leading to the discovery of RXPA380. wikipedia.org

Detailed Solution-Phase Synthetic Pathways for RXPA380

The synthesis of RXPA380 can be achieved through solution-phase methodologies, offering an alternative to solid-phase approaches. A key strategy involves the construction of the tripeptidic unit of RXPA380. nih.govacs.org

Key Reaction Steps: Michael Addition, Saponification, Coupling Reactions

A crucial step in the synthesis of phosphinic peptides, including precursors to RXPA380, is the formation of the P-C bond, often achieved through a Michael addition reaction. mdpi.commdpi.com This typically involves the addition of a nucleophilic phosphonite or alkyl H-phosphinate to an electron-deficient alkene, such as an acrylate (B77674). mdpi.commdpi.comacs.org In the synthesis of a precursor for RXPA380, a Michael addition was performed between a silylated aminophosphinic analogue and an acrylate derivative. nih.govacs.orgacs.org

Saponification is another essential step, often used to hydrolyze ester groups to their corresponding carboxylic acids. In the synthesis of RXPA380 and its analogues, saponification of an ethyl ester intermediate is performed to yield a carboxylic acid synthon that can be subsequently used in coupling reactions. nih.govacs.org The saponification of an ethyl ester intermediate (e.g., compound 6 or 7) with sodium hydroxide (B78521) in methanol (B129727) has been reported to prepare a carboxylic acid precursor (e.g., synthon 13 or 8) for RXPA380. nih.govacs.orgresearchgate.net

Coupling reactions are vital for forming peptide bonds and incorporating amino acid residues into the growing phosphinic peptide chain. These reactions typically involve activating the carboxylic acid component and reacting it with an amine. google.com

Utilization of Specific Reagents and Catalysts (e.g., EDC·HCl, HOBt, NaOH)

The synthesis of RXPA380 and its analogues utilizes various reagents and catalysts to facilitate specific transformations. Sodium hydroxide (NaOH) is employed in saponification reactions to hydrolyze esters. nih.govacs.orgresearchgate.net

For coupling reactions, carbodiimides such as 1-ethyl-3-(3-dimethyllaminopropyl) carbodiimide (B86325) hydrochloride (EDC·HCl) are commonly used as coupling agents to activate the carboxylic acid group. nih.govacs.orggoogle.comscispace.com To enhance the efficiency of coupling reactions and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) are frequently used in conjunction with carbodiimides like EDC·HCl. nih.govacs.orggoogle.comscispace.com

Other reagents mentioned in the synthesis of RXPA380 precursors include hexamethyldisilazane (B44280) (HMDS) for silylation, a sodium borohydride–nickel chloride–methanol system for alkene reduction, and silver(I) oxide for phosphinic group protection with an adamantyl group. nih.govacs.orgacs.org

Purification and Isolation Techniques for Synthetic Intermediates

Purification and isolation of synthetic intermediates are crucial for obtaining pure products at each stage of the synthesis. Techniques such as extraction, evaporation, and chromatography are commonly employed. For instance, after certain reaction steps, the reaction mixture may be diluted with a solvent like ethyl acetate (B1210297), washed with water and brine, and the organic layer dried over a drying agent like sodium sulfate (B86663) before concentration by evaporation. nih.govacs.org

Chromatographic methods, such as flash column chromatography and silica (B1680970) gel chromatography, are used to purify crude products and separate desired compounds from impurities. nih.govacs.orgacs.org The choice of eluent mixture is critical for effective separation, with solvent systems like chloroform/methanol/acetic acid or dichloromethane/methanol being reported for the purification of phosphinic peptide intermediates. nih.govacs.orgacs.org

Data from purification of intermediates:

IntermediatePurification MethodEluent SystemYieldPhysical Form
Compound 5Silica column chromatographyCHCl₃/MeOH/AcOH (7:0.3:0.3)72%White solid
Compound 8Silica gel chromatographyDCM/MeOH (15:1)80%White solid
Compound 7Flash column chromatographyDCM/i-PrOH (9.8:0.2)65%Colorless gum

Application of Solid-Phase Peptide Synthesis (SPPS) for RXPA380 Derivatives

Solid-Phase Peptide Synthesis (SPPS) provides a powerful approach for the synthesis of peptides and their derivatives, including phosphinic peptides. mdpi.compeptide.com A protocol for SPPS elongation of a phosphinic block precursor (e.g., compound 8) has been established for the synthesis of RXPA380. nih.govacs.orgresearchgate.netliverpool.ac.uk This method involves coupling the phosphinic peptide precursor, which contains a free carboxylate group, to a solid support, such as a Wang linker functionalized on pin lanterns. nih.govacs.orgresearchgate.netliverpool.ac.uk

The SPPS procedure typically commences with the coupling of an N-protected amino acid (e.g., Fmoc-protected tryptophan) to the resin. nih.govacs.org Following deprotection of the N-terminus, the phosphinic peptide block is coupled to the resin-bound amino acid using coupling reagents like EDC·HCl and HOBt in a solvent such as anhydrous DMF. nih.govacs.org After the coupling step, the resin is washed to remove excess reagents and byproducts. nih.govacs.org The final product, RXPA380, is then cleaved from the resin under acidic conditions, which also removes any remaining protecting groups. nih.govacs.org

While SPPS is valuable for synthesizing peptide sequences and derivatives, it can have limitations, such as the cost of the solid support and the capacity of the resin. researchgate.net

Synthesis and Characterization of Hybrid Compounds (e.g., RXPA380-Proline Hybrid)

Molecular hybridization is a strategy in drug discovery that involves combining structural features of different active compounds to create novel molecules with potentially improved properties. researchgate.netnih.govacs.orgacs.org A novel hybrid compound, RXPA380-Proline Hybrid (RXPA380-P), has been designed and synthesized by linking the phosphinic peptide core of RXPA380 with a proline analogue at the C-terminus. researchgate.netnih.govacs.orgresearchgate.netacs.org

The synthesis of RXPA380-P has been achieved through solution-phase synthesis, which has been reported as more convenient and operationally simple compared to the solid-phase protocol for synthesizing RXPA380. nih.govacs.org The synthetic route for RXPA380-P involves several steps, including Michael addition, reduction, saponification, coupling reactions, and amidation. nih.govacs.org Specifically, the synthesis involves the saponification of an ethyl ester, followed by coupling with an amino acid ester (e.g., H-Trp-OtBu hydrochloride) using coupling agents like EDC·HCl and HOBt. nih.govacs.org The resulting dipeptide intermediate is then deprotected under acidic conditions to yield RXPA380, which is subsequently coupled with a proline analogue (e.g., trans-4-cyclohexyl-l-proline) via boric acid-catalyzed amidation. nih.govacs.org

Characterization of hybrid compounds like RXPA380-P is performed using various analytical techniques to confirm their structure and purity. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govacs.org For example, the ¹H NMR, ¹³C NMR, and ³¹P NMR spectra of RXPA380-P have been reported, providing detailed information about the chemical environment of the atoms in the molecule. nih.govacs.org HRMS data confirms the molecular weight of the synthesized hybrid compound. nih.govacs.org

Data from the characterization of RXPA380-P:

TechniqueData
HRMS (ESI/QTOF)m/z: [M + H]⁺ calcd for C₄₄H₅₃N₄O₈PH, 797.8953; found, 797.8618. nih.govacs.org
¹H NMR(400 MHz, DMSO-d₆): δ 1.27 (t, J = 7.1 Hz, 3H), 1.84–2.31 (m, 3H), 2.38–3.64 (m, 2H), 2.66–2.96 (m, 2H), 4.10–4.51 (m, 3H), 4.63–5.04 (m, 2H), 5.74–6.05 (m, 1H), 6.84–7.44 (m, 11H). nih.govacs.org
¹³C NMR(100 MHz, DMSO-d₆): δ 25.97, 26.03, 26.23, 28.48, 29.05, 29.69, 31.52, 31.89, 33.29, 35.83, 37.02, 43.21, 44.48, 44.88, 45.54, 49.20, 51.41, 52.85, 60.78, 65.78, 109.08, 111.19, 113.46, 115.57, 117.06, 118.82, 121.43, 121.99, 123.33, 126.01, 127.83, 129.05, 131.53, 136.94, 137.16, 137.43, 137.72, 153.03, 169.66, 171.92, 173.26. nih.govacs.org
³¹P NMR(162 MHz, DMSO-d₆): δ 41.17, 43.07, 44.17. nih.govacs.org

The synthesis of RXPA380-P resulted in four diastereoisomers, which were characterized. nih.govacs.org

Stereochemical Considerations and Diastereoisomeric Resolution in Synthesis

The synthesis of phosphinic pseudopeptides like RXPA380 and its analogues presents significant stereochemical challenges due to the presence of multiple chiral centers, including at the phosphorus atom and the alpha carbons of the amino acid residues. Achieving control over the relative and absolute stereochemistry is crucial, as biological activity is often highly dependent on a specific stereoisomer ethz.ch.

RXPA380 itself contains several stereogenic centers, and its analogues can have varying numbers depending on their structure. Early research on RXPA380 and its analogues indicated that these compounds were typically obtained as mixtures of either two or four diastereoisomers wikipedia.org. This highlights the lack of complete stereocontrol in the initial synthetic steps.

One key aspect of the synthesis of phosphinic dipeptide analogues involves the construction of the phosphinate moiety (-P(O)(OH)CH₂-). Approaches based on phospha-Michael addition to acrylates are prevalent mdpi.com. While the stereochemistry can sometimes be controlled by the configuration at the phosphorus atom, subsequent steps, such as lithium-mediated alkylation, can be highly dependent on the steric parameters of the N-terminus, influencing diastereoselectivity mdpi.comresearchgate.net.

For phosphinic dipeptide analogues, differentiation of even four diastereoisomers on HPLC is often not problematic, particularly when pseudodipeptides are incorporated into a stereo-defined sequence of elongated peptides mdpi.comresearchgate.net. Differences in solubility in common solvents have also been noted as a means for separating diastereoisomers mdpi.comresearchgate.net. Chiral stationary phases, such as anion exchange phases based on cinchona alkaloids, have been successfully utilized in reversed-phase HPLC for the resolution of dipeptide analogues mdpi.com.

A study on a novel RXPA380-proline hybrid (RXPA380-P), designed by linking RXPA380 with a proline analogue, reported that the final product was obtained as a mixture of four diastereoisomers as determined by RP-HPLC acs.orgliverpool.ac.uk. Analysis by 13C NMR and 31P NMR also showed distinct signals corresponding to the presence of multiple diastereoisomers acs.orgliverpool.ac.uk. For instance, 31P NMR data for one intermediate showed two diastereoisomers in a ratio of 1:2.4 acs.orgnih.govresearchgate.net. Future work on this specific analogue was planned to focus on the resolution of these four diastereomeric forms acs.orgnih.govresearchgate.net.

The synthesis of phosphinic pseudopeptides often involves multistep procedures where two building blocks are combined mdpi.comresearchgate.net. Efforts have been directed towards improving stereochemical control at the P1 and P1' positions, as classical synthetic routes have offered limited possibilities dokumen.pub. While achieving high diastereoselectivity in certain steps, such as lithium-mediated alkylation with a hindered protecting group, has been demonstrated, other protecting groups resulted in poorer induction mdpi.comresearchgate.net.

Resolution techniques, such as chiral resolution of racemic mixtures using chiral amines, have been employed to obtain enantioenriched phosphinic acids, which can serve as building blocks dokumen.pub. However, the lack of stereoselectivity in subsequent reactions, like amidoalkylation, can still lead to mixtures of diastereoisomers requiring separation dokumen.pub. Optical resolution, either directly using chiral columns or indirectly by converting enantiomers into diastereomers using optical resolving agents, remains a method for obtaining enantiopure compounds tcichemicals.com.

The biological significance of specific stereoisomers is underscored by the finding that only one diastereomer of RXPA380 was potent, consistent with modeling studies suggesting that only one could properly fit into the active site of germinal ACE wikipedia.org. Alteration of stereochemistry in phosphonate (B1237965) inhibitors analogous to RXPA380 has also been shown to decrease activity significantly acs.org.

While detailed quantitative data on diastereomeric ratios or yields for specific resolution steps of RXPA380 itself were not extensively provided in the search results, the literature on phosphinic pseudopeptide synthesis and analogues of RXPA380 consistently indicates that the formation of diastereomeric mixtures is common and that resolution or stereoselective synthesis strategies are necessary to obtain the desired, biologically active stereoisomer.

Based on the available information, the stereochemical outcomes and resolution strategies in the synthesis of RXPA380 and its analogues can be summarized:

Compound/IntermediateObserved Stereochemical OutcomeResolution/Separation MethodNotes
RXPA380 and Analogues (General)Mixtures of 2 or 4 diastereoisomers wikipedia.orgEasily resolved wikipedia.orgOnly one diastereomer typically potent wikipedia.org.
Phosphinic Dipeptide AnaloguesDiastereomeric mixtures (up to 4) mdpi.comresearchgate.netCrystallization, Chromatography (HPLC, incl. chiral) mdpi.comresearchgate.netDifferentiation on HPLC is feasible mdpi.comresearchgate.net. Solubility differences can aid separation mdpi.comresearchgate.net.
RXPA380-P (Analogue)Four diastereoisomers acs.orgliverpool.ac.ukRP-HPLC used for analysis acs.orgliverpool.ac.uk; Resolution planned for future work acs.orgnih.govresearchgate.netCharacterized by NMR, showing signals for multiple diastereoisomers acs.orgliverpool.ac.uk.
Phosphinic Acids (Building Blocks)Racemic mixtures possible from some routes dokumen.pubChiral resolution using amines dokumen.pubUsed to obtain enantioenriched precursors dokumen.pub.

Molecular Mechanisms of Angiotensin Converting Enzyme Inhibition by Rxpa380

Target Enzyme: Human Somatic Angiotensin-Converting Enzyme (sACE) and its Dual Catalytic Domains

Human somatic angiotensin-converting enzyme (sACE) is a membrane-bound dipeptidyl carboxypeptidase containing two extracellular homologous catalytic domains, referred to as the N-domain and the C-domain. wikipedia.orgwikipedia.orgfishersci.semims.comuni.luciteab.comnih.gov These two domains arose from a tandem gene duplication event. nih.govnih.gov Although they share high sequence similarity, the N and C domains exhibit distinct substrate and inhibitor profiles, suggesting functional differences in vivo. wikipedia.orgwikipedia.orgfishersci.seciteab.com Testis ACE (tACE), another isoform, is structurally and functionally equivalent to the C-domain of sACE and is often used in structural studies to represent the C-domain. fishersci.semims.comwikipedia.orgfishersci.camdpi.commdpi.com Both domains possess a zinc-dependent active site crucial for their catalytic activity. wikipedia.orgfishersci.semims.com

C-Domain Specificity and Selectivity Profile of RXPA380

RXPA380 (Cbz-PheΨ[PO₂CH]Pro-Trp-OH) has been identified as the first highly selective inhibitor of the C-domain of somatic ACE. citeab.comsigmaaldrich.comwikidata.orgfishersci.camims.com This compound demonstrates a remarkable ability to differentiate between the two active sites of sACE, exhibiting a selectivity factor exceeding three orders of magnitude in favor of the C-domain. sigmaaldrich.comwikidata.org

Research into the structural determinants of this pronounced selectivity has highlighted the critical roles played by specific residues within the RXPA380 molecule, particularly the pseudo-proline and tryptophan residues located at the P1' and P2' positions, respectively. sigmaaldrich.comwikidata.org The observed C-domain selectivity is not a result of a preferential binding of these residues to the C-domain, but rather stems from the poor accommodation of these specific inhibitor residues within the N-domain active site. sigmaaldrich.comwikidata.org

Structural modeling and mutational studies have further elucidated the molecular basis for this selectivity. Striking differences in the composition of the S2' pocket within the active sites of the N and C domains significantly contribute to RXPA380's preference for the C-domain. wikidata.org Specific residues unique to the C-domain, such as Phe 391, Val 379, and Val 380, engage in favorable interactions with the bulky moieties of RXPA380, including the tryptophan residue. fishersci.semims.commims.com These residues are replaced by different amino acids in the N-domain (e.g., Tyr 369, Ser 358, and Thr 358, depending on the numbering scheme used), leading to less favorable interactions with RXPA380 and consequently lower binding affinity for the N-domain. wikipedia.orgfishersci.semims.commims.comcenmed.com

Differential Inhibition Kinetics: Kᵢ and IC₅₀ Values for N- and C-Domains

The differential affinity of RXPA380 for the N and C domains of ACE is quantitatively demonstrated by its inhibition kinetic parameters, specifically the inhibition constant (Kᵢ) and the half maximal inhibitory concentration (IC₅₀). Studies have consistently shown significantly lower Kᵢ and IC₅₀ values for the C-domain compared to the N-domain.

For human somatic ACE, RXPA380 exhibits a Kᵢ value of 3 nM for the C-domain, in stark contrast to a Kᵢ of 2500 nM for the N-domain. wikipedia.orgfishersci.ca This represents approximately a 3000-fold selectivity for the C-domain. wikipedia.orgfishersci.ca Another study reported Kᵢ values for lisinopril (B193118) as 44 nM for N-ACE and 2.4 nM for C-ACE, providing a comparison to a less domain-selective inhibitor, while confirming RXPA380's high C-domain selectivity with Kᵢ values of 3 nM for C-ACE and 2500 nM for N-ACE. fishersci.ca

Studies using mouse somatic ACE have reported apparent Kᵢ (Kᵢ(app)) values of 12 nM for the C-domain and 12 μM (equivalent to 12000 nM) for the N-domain. fishersci.camims.com Furthermore, IC₅₀ values for RXPA380 inhibition of C-domain mutants of human recombinant ACE were found to be 2.5 nM, while for N-domain mutants, the IC₅₀ was considerably higher at 10 μM (10000 nM). fishersci.ca

The kinetic data clearly illustrate the potent and selective inhibitory activity of RXPA380 towards the C-domain of ACE across different species.

Enzyme SourceDomainKᵢ (nM)IC₅₀ (nM)Selectivity (C/N Ratio)
Human Somatic ACEC-domain3 wikipedia.orgfishersci.ca-~3000 wikipedia.orgfishersci.ca
Human Somatic ACEN-domain2500 wikipedia.orgfishersci.ca-
Mouse Somatic ACEC-domain12 fishersci.camims.com-~1000 fishersci.camims.com
Mouse Somatic ACEN-domain12000 fishersci.camims.com-
Human Recombinant ACEC-domain-2.5 fishersci.ca~4000 fishersci.ca
Human Recombinant ACEN-domain-10000 fishersci.ca

Molecular Recognition and Binding Mode within the ACE Active Site

Structural studies, particularly the crystal structure of testis ACE (tACE) in complex with RXPA380, have provided detailed insights into the molecular recognition and binding mode of this C-domain selective inhibitor within the ACE active site. fishersci.semims.comwikipedia.org

RXPA380 binds to the ACE active site in an elongated conformation. fishersci.se A key feature of its binding is the coordination of the catalytic zinc ion by the phosphinyl oxygens of the inhibitor. fishersci.se Compared to some traditional ACE inhibitors, RXPA380 occupies a larger portion of the active site, extending into the S2', S1', S1, and S2 subsites. fishersci.semims.com

The binding is stabilized by multiple direct interactions, including eight hydrogen bonds with residues in the protein, three of which involve the phosphinyl oxygens. fishersci.se Specific interactions contributing to the high affinity and C-domain selectivity include those between the bulky moieties of RXPA380, such as the tryptophan residue at P2', and residues unique to the C-domain. fishersci.semims.commims.com For instance, the tryptophan side chain in the S2' subsite is in close proximity to Asp 1029 in the C-domain, suggesting a potential hydrogen bond interaction that is less favorable with the corresponding Glu 431 in the N-domain. sigmaaldrich.com Interactions with Phe 391, Val 379, and Val 380 in the C-domain, which differ from the residues in the equivalent positions in the N-domain, are crucial for the high affinity binding of RXPA380 to the C-domain. fishersci.semims.commims.com

Despite differences in chemical structure and zinc-binding groups compared to inhibitors like lisinopril, the backbone of RXPA380 and the orientation of its side chains in the C-ACE active site superimpose well with lisinopril, highlighting conserved aspects of binding to this domain. fishersci.ca

Structural Biology and Biophysical Analysis of Rxpa380 Enzyme Complexes

High-Resolution Crystal Structures of RXPA380 in Complex with ACE Domains (e.g., Testis ACE, AnCE)

High-resolution crystal structures of RXPA380 in complex with tACE have been determined, providing crucial insights into its binding mode and the structural basis for its selectivity. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org The first crystal structure of tACE with RXPA380 was resolved at a resolution of 2.25 Å. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org These structures reveal that RXPA380 occupies more subsites within the ACE active site compared to some previously studied inhibitors. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org Crystal structures of AnCE ( Drosophila ACE), which exhibits properties similar to the human C-domain, in complex with RXPA380 have also been reported. nih.gov These structural studies are fundamental to understanding the detailed interactions at the atomic level.

Conformational Analysis of RXPA380 Upon Enzyme Binding

Upon binding to the ACE active site, RXPA380 adopts an elongated conformation. acs.org The central backbone conformation of RXPA380 in complex with tACE shows similarities to that observed for captopril (B1668294), but differs from enalaprilat (B1671235). acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org The binding involves the coordination of the two phosphinyl oxygens of RXPA380 with the catalytic zinc ion in the active site. acs.org The conformation of RXPA380 appears to fit well within the structural requirements of the ACE active site. acs.org

Identification of Key Interacting Residues within the ACE Active Site (e.g., Phe 391, Val 379, Val 380, Asp 1029)

The high affinity and selectivity of RXPA380 for the ACE C-domain are attributed to its interactions with specific residues within the active site. Key interacting residues identified in the complex with tACE (C-domain) include Phe 391, Val 379, and Val 380. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org These residues are unique to the C-domain and are not found in the N-domain. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org

Specifically, an aromatic interaction occurs between the benzyl (B1604629) acetate (B1210297) moiety of RXPA380 and Phe 391 at the S2 subsite of the C-domain. frontiersin.org This interaction is considered important for RXPA380's selectivity for the C-domain. frontiersin.org The large tryptophan residue at the P2' position of RXPA380 makes likely van der Waals interactions with Val 379 and Val 380 in tACE, which line the S2' subsite. acs.org In the N-domain, these valine residues are replaced by the more polar Ser 357 and Thr 358, which contributes to the reduced binding efficiency of RXPA380 to the N-domain. acs.orgportlandpress.com

While Asp 1029 is not explicitly mentioned in the provided context snippets as a key interacting residue for RXPA380, other studies on ACE inhibitors highlight the importance of various residues within the active site, including those involved in coordinating the catalytic zinc and forming hydrogen bonds. spkx.net.cn

A comparison of interactions shows that nearly all direct hydrogen bond interactions are conserved between RXPA380 and sampatrilat (B1681431) in ACE complex structures, despite structural differences between the inhibitors. researchgate.netnih.gov

Characterization of Specific Binding Pockets (S1', S2', S2) and their Role in Selectivity

RXPA380 occupies multiple binding pockets within the ACE active site, including the S1', S2', and S2 subsites. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org The bulky moieties of RXPA380 extend into the S2' and S2 subsites. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org

The S2' subsite plays a critical role in RXPA380's selectivity. nih.govacs.org The increased hydrophobicity of the C-domain S1' and S2' subsites, particularly the presence of Val 379 and Val 380, accommodates the bulky proline and tryptophan residues of RXPA380. researchgate.netnih.gov In contrast, the N-domain has smaller, polar residues (Ser 357 and Thr 358) in the equivalent positions, leading to poor accommodation of RXPA380's bulky P1' and P2' residues and thus lower affinity. nih.govacs.orgportlandpress.com

The S2 subsite also contributes to selectivity through hydrophobic interactions between the P2 phenylalanine of RXPA380 and Phe 391 in the C-domain. researchgate.netnih.gov The corresponding residue in the N-domain, Tyr 369, is more hydrophilic and its hydroxyl group would sterically hinder the binding of RXPA380 in the same orientation, preventing the aromatic interaction observed in the C-domain. researchgate.netnih.govnih.gov

The S1 binding pocket typically contains residues that interact with the P1' position of inhibitors and often involves coordination with the catalytic zinc ion. nih.govfrontiersin.org The P1 phenylalanine moiety of RXPA380 occupies a similar space to the P1 moieties of lisinopril (B193118) and enalaprilat. acs.orgacs.org

Comparative Structural Analysis with Other Peptidomimetic ACE Inhibitors (e.g., Captopril, Enalaprilat, Lisinopril)

The central backbone conformation of RXPA380 is more similar to that of captopril than enalaprilat. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.org RXPA380 makes eight hydrogen bonds with the protein, which is more than enalaprilat (seven) and captopril (five). acs.orgsalamanderthemes.netacs.org Four of these hydrogen bonds are conserved across all four inhibitors, involving interactions with Lys 511, Tyr 520, His 353, and His 513. acs.orgsalamanderthemes.netacs.org

A key difference lies in the extent of subsite occupancy. RXPA380 occupies more subsites, extending into the S2' and S2 pockets with bulky groups, which is a major factor in its high C-domain selectivity compared to the less selective or N-selective profiles of captopril, enalaprilat, and lisinopril. acs.orgsalamanderthemes.netnih.govebi.ac.ukrcsb.orgnih.govresearchgate.net For instance, lisinopril is reported to be more C-selective than enalaprilat and captopril, but RXPA380 exhibits a significantly higher degree of C-domain selectivity (3000-fold lower Ki for C-domain compared to N-domain). researchgate.netnih.govnih.govresearchgate.net

The binding patterns also differ in terms of the "prime" and "non-prime" pockets occupied. Captopril, enalaprilat, lisinopril, and RXPA380 primarily fill the "prime" binding pockets, while inhibitors like K-26 occupy the "non-prime" S1, S2, and S3 pockets. nih.gov

Hydrophobic and Electrostatic Interactions Governing Binding Affinity and Selectivity

Both hydrophobic and electrostatic interactions contribute to the binding affinity and selectivity of RXPA380 for the ACE C-domain. mims.comuni.lu The high C-domain selectivity of RXPA380 is largely attributed to favorable hydrophobic interactions within the S2 and S2' subsites. researchgate.netnih.gov

Specifically, the aromatic interaction between the P2 phenylalanine of RXPA380 and Phe 391 in the C-domain's S2 subsite is a key hydrophobic interaction driving selectivity. frontiersin.orgresearchgate.netnih.govnih.gov The hydrophobic effect involving the large tryptophan at the P2' position of RXPA380 and Val 379 and Val 380 in the C-domain's S2' subsite is also crucial. acs.orgfrontiersin.org The replacement of these hydrophobic residues with polar ones in the N-domain significantly reduces these favorable interactions, explaining the lower affinity for the N-domain. acs.orgportlandpress.com

While hydrophobic interactions are highlighted as major contributors to RXPA380's selectivity, electrostatic interactions and hydrogen bonds also play a role in stabilizing the complex. RXPA380 forms eight hydrogen bonds with the protein, some of which are conserved with other ACE inhibitors. acs.orgsalamanderthemes.netacs.org The coordination of the phosphinyl oxygens with the catalytic zinc ion is another critical interaction. acs.org

The interplay between these hydrophobic and electrostatic forces, particularly the ability of the C-domain's S2 and S2' subsites to favorably accommodate the bulky hydrophobic moieties of RXPA380, underpins its remarkable domain selectivity. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Critical Role of Pseudo-Proline and Tryptophan Residues in C-Domain Selectivity

Specific structural elements within RXPA380 and its analogues have been identified as critical for conferring selectivity towards the C-domain of ACE. Among these, the pseudo-proline and tryptophan residues play a particularly important role. science.gov Research indicates that the presence and specific configuration of these residues are key factors influencing the preferential binding and inhibition of the C-domain compared to the N-domain. The interactions involving these residues within the C-domain active site contribute significantly to the observed selectivity profile of RXPA380 and its derivatives. science.gov

Strategies for Enhancing Domain-Specific Inhibition Based on Structural Insights

Structural insights derived from co-crystal structures of ACE bound to RXPA380 and its analogues are pivotal in developing strategies for enhancing domain-specific inhibition. science.gov Understanding the detailed binding modes and the subtle differences in the N- and C-domain active sites allows for the rational design of inhibitors that preferentially target one domain over the other. science.gov Strategies may involve incorporating specific functional groups or modifying existing ones at key positions (such as P1' and P2') to optimize favorable interactions with residues unique to the target domain or introduce unfavorable interactions with the non-target domain. science.gov

Implications for the Design of Next-Generation Angiotensin-Converting Enzyme Inhibitors

The comprehensive SAR studies conducted on RXPA380 and its analogues have significant implications for the design of next-generation ACE inhibitors. science.gov The detailed understanding of the structural features governing potency and domain selectivity provides a strong foundation for rational drug design efforts. science.gov By applying the principles learned from these studies, researchers can design novel compounds with improved selectivity profiles, potentially leading to inhibitors that can selectively modulate the activity of either the N- or C-domain of ACE in vivo. science.gov This domain-specific targeting could offer therapeutic advantages by potentially reducing off-target effects or tailoring the inhibitory action to specific physiological processes mediated by each ACE domain. science.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site. nih.govucd.ie For RXPA380, molecular docking has been employed to model its interaction with the catalytic C-domain of ACE. acs.orgresearchgate.net These simulations are often based on the 3D structures of ACE complexed with known inhibitors, such as lisinopril (B193118) (PDB code 1O86). acs.org By superimposing the main chain of RXPA380 onto the corresponding atoms of the co-crystallized ligand, an initial model of the complex can be generated. acs.org Docking studies have helped to visualize the interactions between RXPA380 and residues in the ACE active site, particularly those in the S1' and S2' subsites, which are crucial for its C-domain selectivity. researchgate.netacs.org These interactions include potential hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netacs.org The results from docking studies can provide explanations for the observed chemical interactions between inhibitors and ACE binding sites. nih.gov

Ab Initio Quantum Mechanical Calculations for Ligand Conformation and Electronic Properties

Ab initio quantum mechanical calculations are computational methods based on quantum chemistry that solve the electronic Schrödinger equation from first principles, using only fundamental physical constants and the number and positions of electrons and nuclei. iupac.orgwikipedia.orgarxiv.org These calculations are used to accurately predict various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org For RXPA380, ab initio quantum calculations have been used to derive geometrical and nonbonded parameters for the phosphinic inhibitor. acs.org These calculations were performed at the MP2 level of theory using a 6-31+G(d,p) basis set. acs.org The MP2 level is a post-Hartree-Fock method that includes electron correlation through Møller-Plesset perturbation theory. montana.edu The 6-31+G(d,p) basis set is a Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogens (p), as well as diffuse functions (+) on heavy atoms, which are important for describing anions, excited states, and noncovalent interactions. psicode.orglibretexts.orggaussian.comwavefun.com Such calculations contribute to a better understanding of the electronic structure and preferred conformations of the ligand, which are essential inputs for accurate molecular modeling studies. acs.org

Molecular Dynamics Simulations for Investigating Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They provide insights into the stability of protein-ligand complexes and the conformational dynamics of the molecules involved. nih.gov Following initial docking or modeling, MD simulations can be used to refine the complex structure and assess its stability over time. acs.org For RXPA380, MD simulations have been employed to refine the starting structure of the RXPA380-ACE complex. acs.org These simulations can help to understand how the inhibitor interacts with the flexible regions of the enzyme and how these interactions contribute to binding affinity and selectivity. researchgate.net MD simulations can also be used to identify and rank favorable compounds after virtual screening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the biological activities of a set of compounds to their structural and chemical properties using mathematical equations. ucd.ienih.govamazon.comtaylorfrancis.com QSAR models are useful for predicting the activities of untested chemicals and understanding the structural features that are important for activity. nih.gov While the provided text doesn't explicitly detail a QSAR study solely on RXPA380 itself, it mentions that QSAR modeling, along with molecular docking and molecular dynamics, is essential for a complete structural picture of the mode of action of ACE inhibitors, including RXPA380. nih.govmdpi.com QSAR studies have been performed on series of ACE inhibitors, and the structural information gleaned from studies on compounds like RXPA380 can inform the development of such models. mdpi.comscience.gov These models can utilize various molecular descriptors to build predictive relationships between structure and ACE inhibitory activity or selectivity. science.gov

Virtual Screening Approaches for Identification of Novel RXPA380-like Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates based on their predicted binding to a target protein or their similarity to known active compounds. researchgate.netucd.ie Structure-based virtual screening utilizes the 3D structure of the target protein (like ACE) to dock libraries of compounds and score their potential binding affinity. Ligand-based virtual screening, on the other hand, uses the properties of known active ligands (like RXPA380) to identify similar molecules. researchgate.net The information obtained from molecular docking, QSAR modeling, and structural studies of RXPA380's interaction with ACE can be used to inform virtual screening efforts aimed at identifying novel compounds with similar inhibitory profiles or improved selectivity. researchgate.netmdpi.com Virtual screening campaigns can involve successive filtration steps based on predicted activity, drug-likeness, and other properties to prioritize compounds for experimental testing. researchgate.net

Pre Clinical in Vitro and in Vivo Mechanistic Investigations

In Vitro Enzymatic Activity Assays for ACE Inhibition (e.g., Fluorimetric Methods)

In vitro studies have been conducted to assess the enzymatic activity of ACE in the presence of RXPA380. Fluorimetric methods are commonly used for these assays, monitoring the cleavage of fluorogenic substrates by ACE. acs.org

RXPA380 has been shown to be a potent inhibitor of the C-terminal specific angiotensin-converting enzyme (ACE) with a Ki value of 3 nM. medchemexpress.com It inhibits C-domain mutants of human recombinant ACE with an IC50 of 2.5 nM. medchemexpress.com

Evaluation of Selectivity in Isolated ACE Domains and Site-Directed Mutants

A key aspect of RXPA380's characterization is its selectivity for the C-domain of ACE over the N-domain. Studies using isolated ACE domains and site-directed mutants have been crucial in evaluating this selectivity. RXPA380 is able to differentiate the two active sites of somatic ACE with a dissociation constant more than three orders of magnitude lower for the C-domain of human or mouse ACE. ahajournals.org RXPA380 shows Ki(app) values of 12 nM and 12 µM for the C- and N-domain of mouse somatic ACE, respectively. medchemexpress.comchemsrc.com This represents a significant selectivity factor of over 3000-fold for the C-domain. acs.orgnih.govresearchgate.net

The selectivity of RXPA380 for the C-domain is not attributed to a preference of the C-domain for the inhibitor's residues, but rather to the poor accommodation of these residues by the N-domain. acs.orgnih.gov

Biochemical Characterization of Enzyme-Inhibitor Interactions and Stability

Biochemical studies, including crystal structure analysis, have provided detailed insights into how RXPA380 interacts with the ACE C-domain. The crystal structure of the ACE-RXPA380 complex has been determined. pdbj.org RXPA380 occupies multiple subsites within the testis ACE active site, which is identical to the C-domain of somatic ACE. acs.org Bulky moieties on RXPA380 extend into the S2' and S2 subsites. acs.org

The high affinity of RXPA380 for the C-domain is explained by the interaction of these bulky moieties with residues unique to the C-domain, such as Phe 391, Val 379, and Val 380, which are different in the N-domain. acs.orgfrontiersin.orgportlandpress.com Specifically, an aromatic interaction between the benzyl (B1604629) acetate (B1210297) group of RXPA380 and Phe 391 in the S2 subsite of the C-domain is thought to contribute to its selectivity. frontiersin.orgnih.gov Hydrophobic interactions between the tryptophan residue at the P2' position and Val 379 and Val 380 also play a role in C-domain selectivity. researchgate.netportlandpress.com Analysis of RXPA380 analogues has revealed that both the pseudo-proline and tryptophan residues in the P1' and P2' positions are critical for its C-domain selectivity. acs.orgacs.orgnih.gov

RXPA380 forms several hydrogen bonds with the ACE protein, some of which are conserved compared to other ACE inhibitors like enalaprilat (B1671235) and captopril (B1668294). acs.org

In vivo Assessment of Domain-Specific ACE Inhibition in Animal Models (e.g., Mice)

In vivo studies, particularly in mouse models, have been conducted to assess the domain-specific ACE inhibition by RXPA380. ahajournals.orgmedchemexpress.com RXPA380 has been shown to be active in vivo, inhibiting ACE activity in mice in a dose-dependent manner. medchemexpress.commedchemexpress.com

Intravenous administration of RXPA380 (0.9-30 mg/kg) in male C57BL6/J mice resulted in a dose-dependent decrease in the Ang II/Ang I ratio. medchemexpress.comahajournals.org This ratio is a measure of the degree of ACE inhibition in vivo. ahajournals.orgahajournals.org At doses ranging from 0.9 mg/kg to 30 mg/kg, RXPA380 reduced the Ang II/Ang I ratio by 50% to 89%. ahajournals.orgahajournals.org

These in vivo findings support the in vitro observations regarding RXPA380's ability to inhibit ACE activity. ahajournals.org

Analysis of Physiological Outcomes Related to Angiotensin I and Bradykinin (B550075) Metabolism in Animal Models

Studies in animal models have investigated the impact of RXPA380-mediated ACE inhibition on the metabolism of key physiological substrates, Angiotensin I (Ang I) and bradykinin (BK).

In mice, RXPA380 treatment inhibited the conversion of exogenously administered Ang I into Ang II. ahajournals.orgahajournals.org This effect was observed with RXPA380 alone and was comparable to the reduction in the Ang II/Ang I ratio seen with an N-domain selective inhibitor (RXP407) or a combination of both inhibitors. ahajournals.org This suggests that in vivo, inhibition of either the N- or C-domain of ACE can prevent Ang I cleavage. ahajournals.org

Regarding bradykinin metabolism, RXPA380 alone was not sufficient to block the cleavage of exogenously administered bradykinin in mice. ahajournals.orgmedchemexpress.com Complete blockade of bradykinin cleavage required the inhibition of both ACE active sites, achieved by administering RXPA380 in combination with the N-domain selective inhibitor RXP407. ahajournals.orgahajournals.org This indicates that in vivo, the cleavage of Ang I and BK by ACE appears to involve different mechanisms, with BK protection requiring the inhibition of both active sites. ahajournals.orgahajournals.org

RXPA380 and RXP407 are reported to be weak inhibitors of NEP (neprilysin), another peptidase involved in Ang I and BK metabolism. ahajournals.orgahajournals.org However, the observed in vivo effects of RXPA380 and RXP407 on Ang I and BK cleavage are considered to primarily reflect the selective inhibition of ACE domains rather than NEP inhibition. ahajournals.orgahajournals.org

In Vivo Effects of RXPA380 on Ang I Conversion in Mice

Dose (mg/kg, i.v.)Ang II/Ang I Ratio Reduction (%)
0.950
3Not specified
10Not specified
3089

Data derived from in vivo studies in male C57BL6/J mice. ahajournals.orgahajournals.org

In Vivo Effects of RXPA380 on Bradykinin Cleavage in Mice

TreatmentBradykinin Cleavage Inhibition
RXPA380 aloneNo complete blockade
RXPA380 + RXP407 combinedBlocked

Data derived from in vivo studies in mice. ahajournals.orgmedchemexpress.comahajournals.org

In Vitro ACE Inhibition by RXPA380

ACE Form / DomainKi or IC50 Value
Human recombinant ACE (C-domain mutant)IC50 2.5 nM medchemexpress.com
Mouse somatic ACE (C-domain)Ki(app) 12 nM medchemexpress.comchemsrc.com
Mouse somatic ACE (N-domain)Ki(app) 12 µM medchemexpress.comchemsrc.com
Human somatic ACE (C-domain)Ki 3 nM medchemexpress.comportlandpress.com
Human somatic ACE (N-domain)Ki 2500 nM portlandpress.com

Future Research Directions and Translational Perspectives

Development of Advanced Methodologies for Synthesis and Purification

The synthesis of phosphinic peptides like RXPA380 can present challenges, particularly concerning the acidic and charged nature of the phosphate (B84403) group at neutral pH, which can complicate purification using standard organic synthetic methods. liverpool.ac.uk Conventional reaction conditions may also lead to long reaction times, complex mixtures of side products, or poor yields. liverpool.ac.uk Efforts have been directed towards the synthetic manipulation of phosphinic esters to circumvent these issues. liverpool.ac.uk

Current synthetic approaches for RXPA380 and its analogues have involved both solution-phase and solid-phase synthesis techniques. A solution-phase synthesis of a novel RXPA380-proline hybrid (RXPA380-P) was achieved with good yield through a sequence involving Michael addition, reduction, saponification, coupling, and acid hydrolysis. nih.govacs.org Solid-phase synthesis on Wang resin has also been explored for the synthesis of RXPA380, with established protocols for the elongation of the phosphinic block. liverpool.ac.uknih.govacs.orgresearchgate.net

Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. This includes exploring novel coupling reagents, alternative protecting group strategies that avoid the need for hydroxyphosphinyl protection, and potentially flow chemistry techniques for improved reaction control and yield. liverpool.ac.ukresearchgate.net The development of streamlined purification methods, possibly incorporating techniques like preparative chromatography with optimized stationary phases and elution gradients, is also crucial to obtain high-purity compounds for research and potential therapeutic applications.

Exploration of Novel Scaffold Modifications for Improved Selectivity and Potency

Molecular modification of lead compounds is a key strategy in drug discovery. acs.orgresearchgate.net Building upon the structural insights gained from RXPA380, future research should explore novel scaffold modifications to further enhance selectivity for the ACE C-domain and improve potency. This could involve systematic variations of the pseudo-proline and tryptophan residues, as well as modifications to other parts of the phosphinic peptide structure.

Studies on RXPA380 analogues have already demonstrated the critical role of the pseudo-proline and tryptophan residues in C-domain selectivity. acs.orgnih.govacs.orgbionity.com For instance, the tryptophan residue's favorable interactions with specific valine residues in the C-domain, which are different in the N-domain, contribute significantly to selectivity. portlandpress.comnih.gov Modifications aimed at optimizing these interactions, or introducing new favorable interactions within the C-domain's active site, could lead to compounds with even greater selectivity.

Furthermore, exploring modifications that influence the pharmacokinetic properties of RXPA380 and its analogues is essential for translational potential. This includes improving absorption, distribution, metabolism, and excretion while maintaining domain selectivity and potency. portlandpress.com Molecular hybridization, as demonstrated by the synthesis of the RXPA380-P hybrid, represents one approach to explore the impact of combining structural features with known pharmacological properties. nih.govacs.orgresearchgate.netresearchgate.net Although RXPA380-P showed reduced inhibitory activity compared to the parent compound, this approach highlights the potential for generating novel structures with altered properties. nih.govacs.org

Data on the potency and selectivity of RXPA380 and an analogue (RXPA380-P) are presented below:

CompoundACE N-domain Ki (nmol/L)ACE C-domain Ki (nmol/L)Selectivity (N/C)
RXPA38010,0003~3333
RXPA380-PPoor inhibitorPoor inhibitorNot determined

This table illustrates the high selectivity of RXPA380 for the C-domain. The data for RXPA380-P indicate that the specific modification in this analogue resulted in a loss of potent inhibitory activity.

Investigation of Allosteric Modulation Mechanisms for ACE Inhibition

While RXPA380 acts as an active site inhibitor, exploring allosteric modulation mechanisms for ACE inhibition represents another avenue for future research. Allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that modulate enzyme activity. nih.gov The structural knowledge of ACE, including the identification of potential allosteric sites, provides a basis for designing compounds that target these regions. nih.gov

Investigating whether RXPA380 or its analogues exhibit any allosteric effects, in addition to their active site inhibition, could provide valuable insights into the complex regulatory mechanisms of ACE. Furthermore, the design and synthesis of novel compounds specifically targeting identified allosteric sites on either the N- or C-domain, or both, could lead to new therapeutic agents with distinct pharmacological profiles compared to active site inhibitors. nih.gov Combining active site inhibition with allosteric modulation could potentially offer enhanced efficacy or altered selectivity.

Application of Advanced Biophysical Techniques for Real-Time Binding Dynamics

Advanced biophysical techniques are invaluable tools for characterizing molecular interactions, including the binding of inhibitors to enzymes. Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on binding kinetics (association and dissociation rates) and thermodynamics in real-time. criver.comwhiterose.ac.uk

Applying these techniques to study the interaction of RXPA380 and its analogues with both the N- and C-domains of ACE would provide a more comprehensive understanding of the binding event beyond simple affinity measurements (Ki or IC50 values). criver.comwhiterose.ac.ukacs.org Real-time binding dynamics can reveal subtle differences in how inhibitors interact with each domain, providing crucial data for structure-activity relationship studies and rational drug design. criver.comwhiterose.ac.ukacs.orgwustl.edu For instance, understanding the off-rates of inhibitors from each domain can be critical for predicting in vivo efficacy and selectivity. acs.org

Biophysical simulations, such as molecular dynamics, can complement experimental data by providing insights into the conformational changes of ACE upon inhibitor binding and the dynamics of the inhibitor-enzyme complex at an atomic level. acs.orgwustl.edu Combining experimental biophysical data with computational approaches can offer a powerful strategy for elucidating the molecular basis of selectivity and guiding the design of improved inhibitors. acs.orgwustl.eduunivr.it

Role of RXPA380 and its Analogues in Elucidating Fundamental ACE Biology

RXPA380's high selectivity for the ACE C-domain makes it a crucial tool for dissecting the specific biological roles of this domain. While both ACE domains can cleave bradykinin (B550075), the C-domain is primarily responsible for converting angiotensin I to the vasoconstrictor angiotensin II. ahajournals.orgfrontiersin.orgportlandpress.com Selective inhibition of the C-domain using RXPA380 can help researchers delineate the specific contributions of Ang II generation by the C-domain to various physiological and pathophysiological processes, such as blood pressure regulation and tissue remodeling. ahajournals.orgahajournals.org

Studies using RXPA380 have already provided evidence that selective C-domain inhibition can be sufficient to prevent angiotensin I-induced vasoconstriction. ahajournals.org This suggests that targeting the C-domain specifically could offer therapeutic benefits, potentially with a reduced risk of side effects associated with non-selective ACE inhibition, such as those related to the accumulation of bradykinin due to N-domain inhibition. portlandpress.commdpi.com

Further research utilizing RXPA380 and novel, highly selective analogues can help to:

Clarify the distinct roles of N- and C-domains in different tissues and organs. ahajournals.orgahajournals.org

Investigate the interplay between the two domains and their impact on substrate specificity and processing. researchgate.net

Explore the potential of selective C-domain inhibition in conditions where Ang II overproduction is a primary driver of disease. frontiersin.orgportlandpress.com

Unveil the details of ACE structure and conformational changes critical for its function and regulation. acs.org

By providing a means to selectively modulate C-domain activity, RXPA380 and its future analogues are invaluable probes for advancing our fundamental understanding of ACE biology and its complex involvement in cardiovascular and renal systems.

Q & A

Q. Methodology :

  • In vitro assays : Compare IC50 values for N- and C-domains using purified ACE isoforms under standardized pH and buffer conditions .
  • X-ray crystallography : Resolve inhibitor-bound structures of both domains to map binding interactions (e.g., RXPA380's pseudo-proline and tryptophan moieties in the C-domain) .
  • Molecular docking : Simulate binding energies for RXPA380 analogs in N- and C-domain active sites, focusing on subsite residues (e.g., Glu403 vs. Arg381) .

How should contradictions in RXPA380's inhibitory potency across studies be addressed?

Discrepancies in reported IC50 values (e.g., 3 nM vs. 250 µM for C-domain inhibition) may arise from:

  • Experimental variables : pH adjustments (e.g., pH 7 in vivo vs. in vitro assays) , enzyme purity, or assay protocols.
  • Domain-specific activity : Ensure isoform-specific ACE preparations (e.g., somatic vs. testis ACE) .
  • Data normalization : Use internal controls (e.g., lisinopril as a non-selective reference) and statistical validation (ANOVA for inter-study comparisons) .

What methodologies optimize RXPA380's pharmacokinetics without compromising selectivity?

Q. Strategies :

  • Hybrid analogs : Modify RXPA380's backbone (e.g., RXPA380-P) to enhance solubility while retaining key interactions with Phe391 .
  • Prodrug design : Introduce ester groups to improve oral bioavailability, followed by in vivo metabolic studies .
  • Structure-activity relationship (SAR) : Systematically alter P1' and P2' residues and assess selectivity ratios using domain-specific inhibition assays .

How can computational modeling resolve discrepancies between crystallographic and mutagenesis data?

Q. Integrated approach :

  • Molecular dynamics (MD) : Simulate RXPA380 binding to N- and C-domains to identify transient interactions not captured in static crystal structures .
  • Free-energy calculations : Use MM-GBSA to quantify contributions of individual residues (e.g., Phe391 vs. Tyr369) to binding affinity .
  • Functional assays : Validate computational predictions with site-directed mutagenesis (e.g., Phe391Ala mutants) .

What statistical frameworks are appropriate for analyzing RXPA380's selectivity ratios?

  • Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and report selectivity factors as C-domain IC50 / N-domain IC50 .
  • Error propagation : Account for variability in triplicate assays using standard deviation or confidence intervals .
  • Meta-analysis : Pool data from independent studies to assess reproducibility, applying Cochran’s Q test for heterogeneity .

How to ensure reproducibility in synthesizing and characterizing RXPA380?

Q. Guidelines :

  • Synthesis protocols : Document solid-phase peptide synthesis steps, including phosphinic bond formation and purification (HPLC, NMR) .
  • Purity criteria : Require ≥95% purity via analytical HPLC and mass spectrometry .
  • Reference standards : Use established analogs (e.g., RXP407) as internal controls for activity assays .

What criteria define RXPA380 as a domain-specific inhibitor versus a pan-ACE inhibitor?

Q. Key benchmarks :

  • Selectivity factor : ≥1,000-fold difference in IC50 between C- and N-domains .
  • Structural validation : Crystallographic evidence of domain-specific binding motifs (e.g., Phe391 interaction) .
  • Functional specificity : No off-target inhibition of homologous enzymes (e.g., neprilysin) at therapeutic concentrations .

How to design in vivo studies assessing RXPA380's efficacy while addressing synthesis limitations?

Q. Considerations :

  • Administration route : Intravenous delivery to bypass bioavailability challenges, with dose-ranging studies (e.g., 0.9–30 mg/kg) .
  • Endpoint selection : Measure angiotensin II suppression in C-domain-dependent pathways (e.g., renal function) .
  • Control groups : Compare with non-selective ACE inhibitors (e.g., captopril) to isolate domain-specific effects .

What ethical and reporting standards apply to RXPA380 research?

  • Transparency : Disclose all data, including negative results (e.g., failed synthesis attempts) .
  • Citation practices : Attribute prior work accurately, especially structural data from Georgiadis et al. (2004) and Corradi et al. (2007) .
  • Reproducibility : Share synthetic protocols, crystallography coordinates, and raw assay data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.